molecular formula C6H10BClN2O2 B13840901 B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate

B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate

Cat. No.: B13840901
M. Wt: 188.42 g/mol
InChI Key: ALYXPAINOYDIQW-UHFFFAOYSA-N
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Description

B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate is a boronic acid derivative with the molecular formula C6H9BN2O2 • HCl • xH2O and a molecular weight of 151.963646. This compound is known for its applications in synthetic chemistry, particularly in the field of organometallics and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate typically involves the reaction of 2-(Methylamino)-4-pyridine with boronic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the boronic acid derivative. The product is then purified and converted to its hydrochloride hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products have various applications in synthetic chemistry and industrial processes .

Scientific Research Applications

B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate involves its interaction with specific molecular targets, such as enzymes. The boronic acid group forms reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • B-[2-(Amino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate
  • B-[2-(Ethylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate
  • B-[2-(Dimethylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate

Uniqueness

B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable tool in scientific research and industrial applications, particularly in the study of enzyme inhibition and the development of new therapeutic agents .

Properties

Molecular Formula

C6H10BClN2O2

Molecular Weight

188.42 g/mol

IUPAC Name

[2-(methylamino)pyridin-4-yl]boronic acid;hydrochloride

InChI

InChI=1S/C6H9BN2O2.ClH/c1-8-6-4-5(7(10)11)2-3-9-6;/h2-4,10-11H,1H3,(H,8,9);1H

InChI Key

ALYXPAINOYDIQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)NC)(O)O.Cl

Origin of Product

United States

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